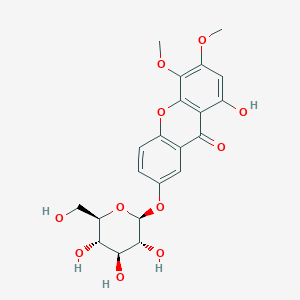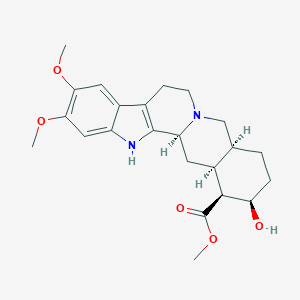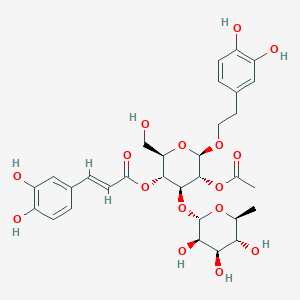
Methyl linolelaidate
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El éster metílico de ácido linoelaídico se puede sintetizar mediante la esterificación del ácido linoleico con metanol en presencia de un catalizador como el ácido sulfúrico . La reacción normalmente requiere condiciones controladas de temperatura y presión para garantizar un rendimiento y una pureza óptimos .
Métodos de producción industrial
En entornos industriales, la producción de éster metílico de ácido linoelaídico implica la hidrogenación de aceites vegetales seguida de esterificación. El proceso incluye el uso de reactores de hidrogenación de alta presión y sistemas de flujo continuo para lograr la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
El éster metílico de ácido linoelaídico experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar epóxidos y otros productos de oxidación.
Reducción: Se puede reducir para formar ésteres metílicos de ácidos grasos saturados.
Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.
Sustitución: Los nucleófilos como las aminas y los alcoholes se pueden utilizar en condiciones básicas.
Principales productos formados
Oxidación: Epóxidos e hidroperóxidos.
Reducción: Ésteres metílicos de ácidos grasos saturados.
Sustitución: Amidas y ésteres.
Aplicaciones Científicas De Investigación
El éster metílico de ácido linoelaídico tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del éster metílico de ácido linoelaídico implica su incorporación en las membranas celulares, donde puede influir en la fluidez y la función de la membrana . Interactúa con varios objetivos moleculares, incluidas las enzimas involucradas en el metabolismo de los lípidos y las vías de señalización relacionadas con la inflamación y el estrés oxidativo .
Comparación Con Compuestos Similares
Compuestos similares
Éster metílico de ácido linoleico: Un isómero cis,cis del éster metílico de ácido linoelaídico con propiedades químicas similares pero efectos biológicos diferentes.
Éster metílico de ácido elaídico: Otro éster metílico de ácido graso trans con un solo doble enlace trans.
Éster metílico de ácido vacénico: Un ácido graso trans de origen animal con menor riesgo para la salud en comparación con el éster metílico de ácido linoelaídico.
Singularidad
El éster metílico de ácido linoelaídico es único debido a su configuración trans,trans, que imparte propiedades químicas y biológicas distintas en comparación con sus isómeros cis y otros ácidos grasos trans . Su presencia en aceites vegetales parcialmente hidrogenados y su impacto en la salud cardiovascular lo convierten en un compuesto de gran interés tanto en la investigación como en la industria .
Propiedades
IUPAC Name |
methyl (9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTJVINHCBCLGX-ZDVGBALWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880893 | |
| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 | |
| Record name | Methyl linolelaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl octadeca-9,12-dienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl linolelaidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl linoleate hydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, safflower-oil, Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fatty acids, safflower-oil, Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL LINOLELAIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRB7ACQ5NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl linolelaidate and what is its molecular formula and weight?
A1: this compound is the methyl ester of linoleic acid, a trans fatty acid commonly found in partially hydrogenated vegetable oils. Its molecular formula is C19H34O2, and its molecular weight is 294.48 g/mol.
Q2: What is the significance of this compound being found in natural products like Crocodylus moreletii oil and Hura crepitans seed oil?
A2: The presence of this compound in Crocodylus moreletii oil [] and Hura crepitans seed oil [] highlights its natural occurrence. While these sources might not be conventional, it indicates the potential for further exploration of these natural resources for biodiesel production or other applications.
Q3: How does the structure of this compound influence its oxidation stability?
A3: this compound contains two double bonds, making it susceptible to oxidation. This characteristic is particularly relevant in the context of biodiesel production [], where high oxidation stability is desirable. Partial hydrogenation can be employed to reduce the number of double bonds and improve its stability.
Q4: How is Gas Chromatography-Mass Spectrometry (GC-MS) used to analyze this compound?
A5: GC-MS is a powerful analytical technique used for identifying and quantifying this compound in various samples, including plant extracts [, ] and biodiesel products [, , ]. The technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratios. This allows researchers to determine the presence and amount of this compound in a sample.
Q5: What are the potential antibacterial properties of fixed oils containing this compound?
A6: Studies have shown that fixed oils extracted from plants like Bridelia stipularis, which contain this compound as a major component, exhibit antibacterial activity []. This suggests that this compound, along with other compounds in the oil, may contribute to the observed antibacterial effects. Further research is needed to isolate and confirm the specific role of this compound in this context.
Q6: What is the significance of identifying compounds like this compound in traditional medicine, such as the use of Aspilia africana leaf extract for ulcer treatment?
A8: The identification of this compound in the methanolic leaf extract of Aspilia africana [], a plant traditionally used for ulcer treatment, raises interesting research avenues. Further studies can investigate if this compound contributes to the extract's observed gastroprotective effects, potentially leading to the development of novel ulcer treatments.
Q7: Beyond biodiesel and potential medicinal properties, are there other applications of this compound being explored?
A9: Research on this compound extends beyond biodiesel and potential medicinal applications. Its presence in various plant extracts and its chemical properties make it a subject of interest in fields like organic synthesis [] and material science. For instance, its reactivity with peroxides is being investigated [], highlighting its potential use as a building block for synthesizing other valuable chemicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)





